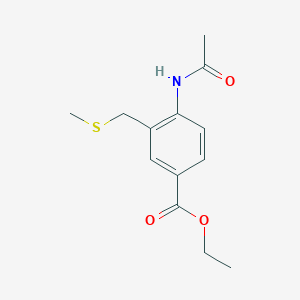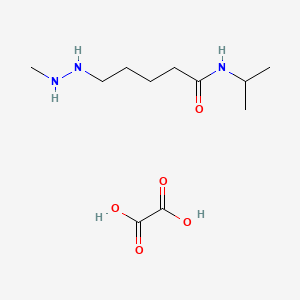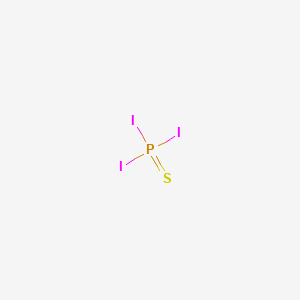
2-Amino-7-chloro-10H-phenoxazin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-chloro-10H-phenoxazin-3-OL is a chemical compound with the molecular formula C12H9ClN2O2. It is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 7-position, and a hydroxyl group at the 3-position of the phenoxazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-10H-phenoxazin-3-OL typically involves the reaction of 2-amino-phenol with 2-chloroaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper(II) chloride, and a base, such as sodium hydroxide, at elevated temperatures. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired phenoxazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-Amino-7-chloro-10H-phenoxazin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxazine derivatives.
科学的研究の応用
2-Amino-7-chloro-10H-phenoxazin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenoxazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in cancer therapy due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Amino-7-chloro-10H-phenoxazin-3-OL involves its interaction with cellular components. In biological systems, the compound can intercalate with DNA, disrupting the normal function of the genetic material. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death .
類似化合物との比較
Similar Compounds
Phenoxazine: The parent compound of 2-Amino-7-chloro-10H-phenoxazin-3-OL, known for its diverse applications in material science and medicine.
Phenothiazine: A structurally similar compound with applications in antipsychotic drugs and dyes.
Actinomycin D: A phenoxazine derivative used as an antibiotic and anticancer agent.
Uniqueness
This compound is unique due to the presence of both an amino group and a chlorine atom on the phenoxazine ring. This structural modification enhances its biological activity and makes it a valuable compound for research in various fields .
特性
CAS番号 |
63463-87-6 |
|---|---|
分子式 |
C12H9ClN2O2 |
分子量 |
248.66 g/mol |
IUPAC名 |
2-amino-7-chloro-10H-phenoxazin-3-ol |
InChI |
InChI=1S/C12H9ClN2O2/c13-6-1-2-8-11(3-6)17-12-5-10(16)7(14)4-9(12)15-8/h1-5,15-16H,14H2 |
InChIキー |
BOOXQVJCESLTNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)OC3=C(N2)C=C(C(=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


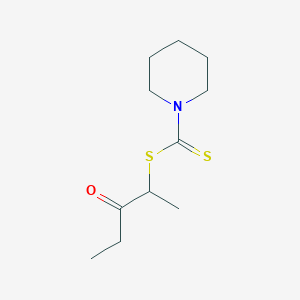
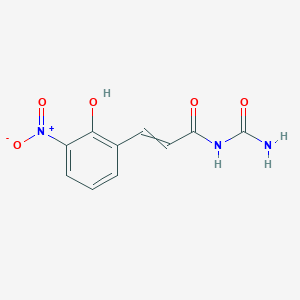
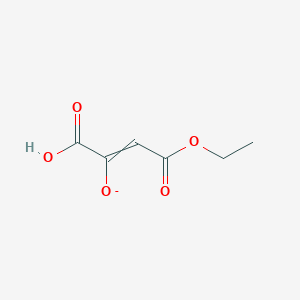
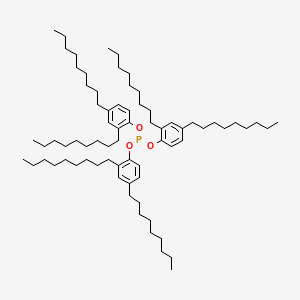
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

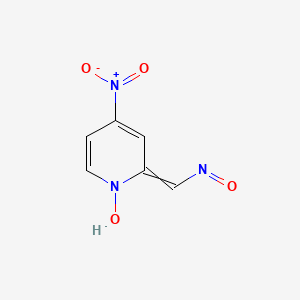
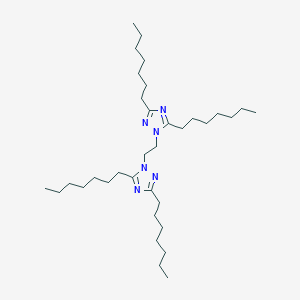
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
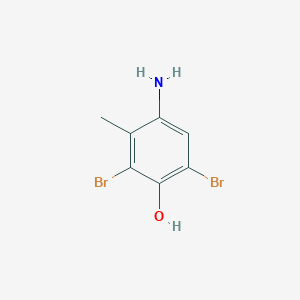
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
